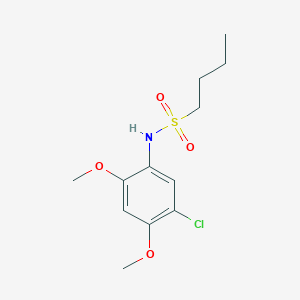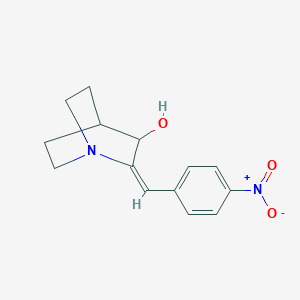![molecular formula C19H24N2O4S B5308976 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine (known as DMPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention due to its potential applications in scientific research. DMPP is a versatile compound that is used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
DMPP acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the receptor, DMPP activates the downstream signaling pathways, leading to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. The activation of the 5-HT2A receptor by DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
DMPP has several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression. DMPP has been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models. It has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages as a research tool, including its high selectivity and potency for the 5-HT2A receptor, which allows for the precise modulation of the receptor's function. DMPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMPP has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
DMPP has several potential future directions for scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various neurological and psychiatric disorders. DMPP has been shown to have therapeutic potential for the treatment of schizophrenia, depression, and anxiety. Further research is needed to explore the full potential of DMPP in these areas. Another potential area of research is the development of new tools for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP has been used as a research tool for studying the function of the receptor, and further research is needed to develop more selective and potent agonists and antagonists for the receptor.
Métodos De Síntesis
DMPP can be synthesized through several methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for synthesizing DMPP is the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methylphenylhydrazine, followed by the sulfonation of the resulting product with sulfuric acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DMPP has been extensively used in scientific research due to its unique properties. It has been used as a tool for studying the function of serotonin receptors, particularly the 5-HT2A receptor. DMPP is a selective agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, cognition, and perception. DMPP has also been used in the development of new drugs for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)19-14-16(24-2)8-9-18(19)25-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMMNGHGVKHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)


![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5308938.png)

![N-(2,4-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5308947.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)